Cas no 1361834-72-1 (2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid)

2',6'-ジクロロ-3,5-ジフルオロビフェニル-4-カルボン酸は、高純度の有機化合物であり、特に医薬品中間体や材料科学分野での応用が期待されています。この化合物は、ビフェニル骨格にクロロおよびフルオロ置換基を有しており、高い電子求引性と立体障害を示します。そのため、反応性や安定性に優れ、精密有機合成における多様な変換反応に適しています。カルボキシル基の存在により、さらに誘導体化が可能で、機能性材料の開発や医薬品候補分子の構築に有用です。高い純度と再現性のある合成経路が確立されており、研究用途に最適です。

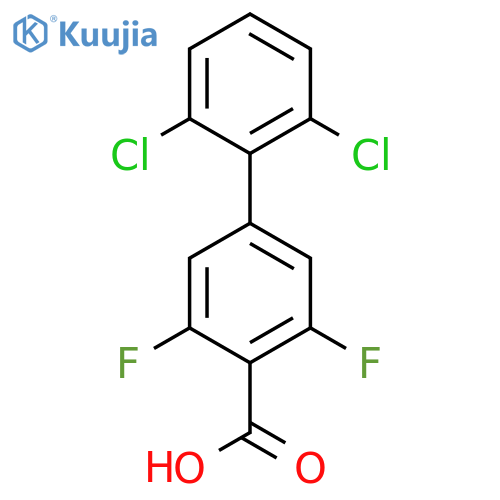

1361834-72-1 structure

商品名:2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid

CAS番号:1361834-72-1

MF:C13H6Cl2F2O2

メガワット:303.088348865509

CID:4994074

2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid

-

- インチ: 1S/C13H6Cl2F2O2/c14-7-2-1-3-8(15)11(7)6-4-9(16)12(13(18)19)10(17)5-6/h1-5H,(H,18,19)

- InChIKey: VWICQKANYMRDNX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC=C(C=1C1C=C(C(C(=O)O)=C(C=1)F)F)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 321

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 37.3

2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011007493-250mg |

2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid |

1361834-72-1 | 97% | 250mg |

494.40 USD | 2021-07-05 | |

| Alichem | A011007493-500mg |

2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid |

1361834-72-1 | 97% | 500mg |

815.00 USD | 2021-07-05 | |

| Alichem | A011007493-1g |

2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid |

1361834-72-1 | 97% | 1g |

1,504.90 USD | 2021-07-05 |

2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid 関連文献

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1361834-72-1 (2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 506-17-2(cis-Vaccenic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量